molecular formula C25H25FN2O8 B11208842 Diethyl 1-(4-fluorobenzyl)-4-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 1-(4-fluorobenzyl)-4-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11208842
M. Wt: 500.5 g/mol
InChI Key: LJKCQRABDHLOBX-UHFFFAOYSA-N
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Description

Diethyl 1-(4-fluorobenzyl)-4-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the dihydropyridine class. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of cardiovascular drugs. The presence of various functional groups such as fluorobenzyl, hydroxy, methoxy, and nitrophenyl makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 1-(4-fluorobenzyl)-4-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often include:

    Aldehyde: 4-fluorobenzaldehyde

    β-Keto Ester: Diethyl acetoacetate

    Ammonia Source: Ammonium acetate

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalyst, depending on the specific reaction conditions

The reaction is typically carried out under reflux conditions for several hours, followed by purification steps such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-(4-fluorobenzyl)-4-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic medium.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Pyridine derivatives with altered electronic properties.

    Reduction: Amino-substituted derivatives with potential biological activity.

    Substitution: Various substituted dihydropyridine derivatives with modified functional groups.

Scientific Research Applications

Diethyl 1-(4-fluorobenzyl)-4-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which can be used in the treatment of hypertension and other cardiovascular diseases.

    Biological Studies: The compound’s interactions with biological targets such as enzymes and receptors are investigated to understand its mechanism of action.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules with pharmaceutical relevance.

Mechanism of Action

The mechanism of action of Diethyl 1-(4-fluorobenzyl)-4-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels in the cardiovascular system. By blocking these channels, the compound reduces the influx of calcium ions into cardiac and smooth muscle cells, leading to vasodilation and a decrease in blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to the regulation of intracellular calcium levels.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension.

    Amlodipine: A long-acting dihydropyridine calcium channel blocker with similar applications.

    Felodipine: A dihydropyridine derivative with potent vasodilatory effects.

Uniqueness

Diethyl 1-(4-fluorobenzyl)-4-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to the presence of the fluorobenzyl and nitrophenyl groups, which can impart distinct electronic and steric properties. These modifications can influence the compound’s pharmacokinetic and pharmacodynamic profiles, potentially leading to improved efficacy and reduced side effects compared to other similar compounds.

Properties

Molecular Formula

C25H25FN2O8

Molecular Weight

500.5 g/mol

IUPAC Name

diethyl 1-[(4-fluorophenyl)methyl]-4-(4-hydroxy-3-methoxy-5-nitrophenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H25FN2O8/c1-4-35-24(30)18-13-27(12-15-6-8-17(26)9-7-15)14-19(25(31)36-5-2)22(18)16-10-20(28(32)33)23(29)21(11-16)34-3/h6-11,13-14,22,29H,4-5,12H2,1-3H3

InChI Key

LJKCQRABDHLOBX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC(=C(C(=C2)OC)O)[N+](=O)[O-])C(=O)OCC)CC3=CC=C(C=C3)F

Origin of Product

United States

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